molecular formula C23H30N2O4S B11229583 N-butyl-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-butyl-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229583
M. Wt: 430.6 g/mol
InChI Key: RGSMJYKRVTWYJP-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-BUTYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-BUTYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Butyl Chain: The butyl group can be introduced through alkylation reactions using butyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-BUTYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(BENZENESULFONYL)-N-BUTYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-BUTYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects. The benzoxazine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    N-Butylbenzenesulfonamide: Similar structure but lacks the benzoxazine ring.

    6-Tert-Butyl-3,4-Dihydro-2H-1,4-Benzoxazine: Contains the benzoxazine ring but lacks the benzenesulfonyl group.

Uniqueness

4-(BENZENESULFONYL)-N-BUTYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of the benzenesulfonyl group, butyl chain, and benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-butyl-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-5-6-14-24-22(26)21-16-25(30(27,28)18-10-8-7-9-11-18)19-15-17(23(2,3)4)12-13-20(19)29-21/h7-13,15,21H,5-6,14,16H2,1-4H3,(H,24,26)

InChI Key

RGSMJYKRVTWYJP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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